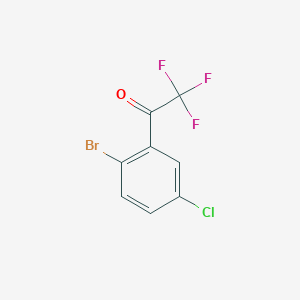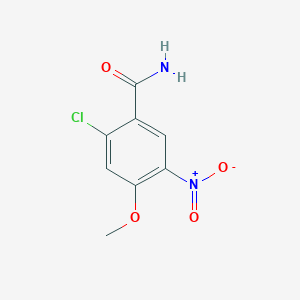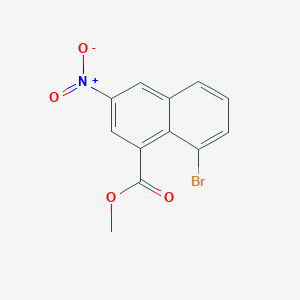
Methyl 8-bromo-3-nitro-naphthalene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-bromo-3-nitro-naphthalene-1-carboxylate is an organic compound with the molecular formula C12H8BrNO4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as bromine, nitro, and ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-bromo-3-nitro-naphthalene-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of naphthalene derivatives followed by nitration and esterification. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group using reagents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: NaOCH3, sodium ethoxide (NaOEt).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Methyl 8-bromo-3-nitro-naphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 8-bromo-3-nitro-naphthalene-1-carboxylate depends on its chemical structure and the functional groups present. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological targets. The ester group can undergo hydrolysis, releasing the active naphthalene derivative, which can interact with molecular targets and pathways in biological systems.
Comparación Con Compuestos Similares
- Methyl 3-bromo-8-methyl-naphthalene-1-carboxylate
- 1-bromo-8-chloro-naphthalene
Comparison: Methyl 8-bromo-3-nitro-naphthalene-1-carboxylate is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. In contrast, similar compounds may lack one or more of these functional groups, resulting in different chemical and biological properties.
Propiedades
Fórmula molecular |
C12H8BrNO4 |
|---|---|
Peso molecular |
310.10 g/mol |
Nombre IUPAC |
methyl 8-bromo-3-nitronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H8BrNO4/c1-18-12(15)9-6-8(14(16)17)5-7-3-2-4-10(13)11(7)9/h2-6H,1H3 |
Clave InChI |
SUFDXZUYUKRWFE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




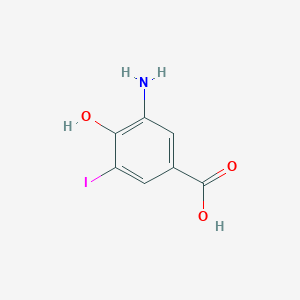

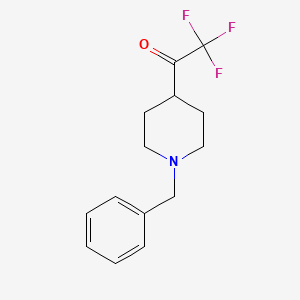
![Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-](/img/structure/B12861360.png)

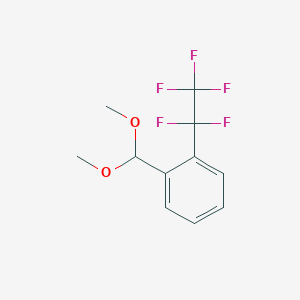

![3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one](/img/structure/B12861371.png)
